Tropisetron

概要

説明

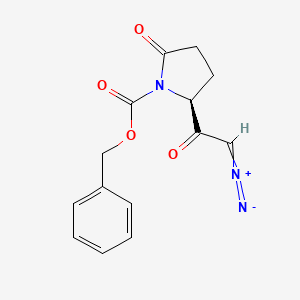

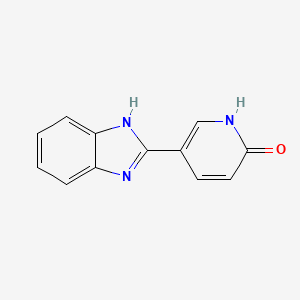

Tropisetron is an indole derivative with antiemetic activity . It is a 5HT-3 receptor antagonist used as an antiemetic in the treatment of chemotherapy-induced nausea and vomiting . It competitively blocks the action of serotonin at 5HT3 receptors .

Synthesis Analysis

Tropisetron improves pancreas function and increases insulin synthesis and secretion in STZ-induced diabetic rats . It has been shown to change ZnT8, GLUT2 and UCP2 expressions that are molecules involved in insulin synthesis and release .Molecular Structure Analysis

Tropisetron acts as both a selective 5-HT3 receptor antagonist and α7-nicotinic receptor partial agonist . It has been shown to sensitise human α7-nicotinic receptors to low concentrations of acetylcholine .Chemical Reactions Analysis

Tropisetron is metabolized by hydroxylation at the 5, 6 or 7 positions of its indole ring, followed by a conjugation reaction to the glucuronide or sulphate with excretion in the urine or bile (urine to faeces ratio 5:1) .Physical And Chemical Properties Analysis

Tropisetron has a chemical formula of C17H20N2O2 and an average weight of 284.3529 . It has a melting point of 201-202 °C (dichloromethane-ethyl acetate) . Tropisetron monohydrochloride has a melting point of 283-285 °C (decomposition) .科学的研究の応用

Treatment of Nausea and Vomiting

Tropisetron is a selective serotonin receptor antagonist . It competitively blocks the action of serotonin at 5HT3 receptors, resulting in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting .

Improvement of Pancreas Function

Research has shown that Tropisetron can improve pancreas function and increase insulin synthesis and secretion in diabetic rats . This effect might be partly related to the modulated UCP2/ZnT8 signal pathway and improved oxidative stress-induced damage .

Increase in Insulin Secretion

Tropisetron has been found to decrease blood glucose levels and increase insulin secretion . This could potentially be beneficial in the treatment of diabetes .

Attenuation of Pancreas Apoptosis

Tropisetron has been shown to attenuate pancreas apoptosis in diabetic rats . This effect might be resulted from involvement in NF-κB/ SIRT1 pathway .

Reduction of Inflammation and Oxidative Stress

Tropisetron, as a 5-HT3 receptor antagonist, has a considerable role in lowering inflammation and oxidative stress . This could potentially be beneficial in various inflammatory and oxidative stress-related conditions .

Prevention of Stress-Induced Dopamine Release

The systemic administration of Tropisetron prevented restraint stress-induced dopamine release in the nucleus accumbens and prefrontal cortex in rats . This suggests that 5-HT3 receptors mediated the stress-dependent activation of dopaminergic neurotransmission .

作用機序

Target of Action

Tropisetron primarily targets the 5-hydroxytryptamine receptor 3A (5-HT3A) , also known as the serotonin receptor . This receptor is located mainly on peripheral neurons and, to some extent, in the central nervous system (CNS) . The 5-HT3 receptor plays a crucial role in the emetic reflex, which is responsible for inducing nausea and vomiting .

Mode of Action

As a selective serotonin receptor antagonist, Tropisetron competitively blocks the action of serotonin at 5-HT3 receptors . This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting . It achieves this by blocking the excitation of the presynaptic 5-HT receptors of the peripheral neurons involved in the emetic reflex . It may also have direct actions in the CNS on 5-HT3 receptors, mediating the actions of vagal inputs to the area postrema .

Biochemical Pathways

Tropisetron’s action on the 5-HT3 receptors affects several biochemical pathways. For instance, it has been shown to improve pancreas function and increase insulin synthesis and secretion in STZ-induced diabetic rats, involving the UCP2/ZnT8 pathway . Additionally, it has been found to exert protective effects against diabetic nephropathy, possibly by suppressing oxidative stress and altering SIRT1, FOXO3a, and claudin-1 levels .

Pharmacokinetics

Tropisetron is rapidly absorbed from the gastrointestinal tract, with a mean half-life of about 20 minutes . The absorption is nearly complete (more than 95%), and due to first-pass metabolism in the liver, the absolute bioavailability of a 5 mg oral dose is 60% . The peak plasma concentration is attained within three hours . Tropisetron’s metabolism is linked to the cytochrome P-450 2D6 isoenzyme system, which determines the polymorphism of debrisoquine/sparteine metabolism .

Result of Action

The molecular and cellular effects of Tropisetron’s action primarily involve the suppression of nausea and vomiting induced by chemotherapy and radiotherapy . It achieves this by blocking the action of serotonin at 5-HT3 receptors, thereby inhibiting the emetic reflex . Additionally, Tropisetron has been shown to improve pancreas function and increase insulin synthesis and secretion in diabetic rats . It also exerts protective effects against diabetic nephropathy .

Action Environment

For instance, Tropisetron’s metabolism is linked to the cytochrome P-450 2D6 isoenzyme system, leading to phenotypical populations of extensive and poor metabolizers . Adverse events tend to be slightly more intense and last longer in poor metabolizers compared with extensive metabolizers .

Safety and Hazards

Tropisetron is well tolerated with the most frequently reported adverse effect being headache . Extrapyramidal side effects are rare upon using tropisetron . Safety measures include avoiding dust formation, breathing mist, gas or vapours, contacting with skin and eye, and ensuring adequate ventilation .

将来の方向性

特性

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16/h2-5,10-13,18H,6-9H2,1H3/t11-,12+,13? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRGQMMCGHDTEI-FUNVUKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044137 | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tropisetron competitively binds to and blocks the action of serotonin at 5HT3 receptors peripherally on vagus nerve terminals located in the gastrointestinal (GI) tract as well as centrally in the chemoreceptor trigger zone (CTZ) of the area postrema of the central nervous system (CNS). This results in the suppression of chemotherapy- and radiotherapy-induced nausea and vomiting. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

89565-68-4 | |

| Record name | Tropisetron [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089565684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11699 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tropisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I819NIK1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(phenacylamino)-sulfanylidenemethyl]cyclohexanecarboxamide](/img/structure/B1223139.png)

![N-[[(1-oxo-3-phenylpropyl)hydrazo]-sulfanylidenemethyl]pentanamide](/img/structure/B1223140.png)

![2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester](/img/structure/B1223144.png)

![1-(5-Bicyclo[2.2.1]hept-2-enylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B1223152.png)

![1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1223153.png)

![2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-3-dibenzofuranyl)acetamide](/img/structure/B1223155.png)

![5-[[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]thio]methyl]-2-phenylthiazole](/img/structure/B1223156.png)

![N-(4-methoxyphenyl)-1-[oxo(thiophen-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B1223157.png)